molecular formula C7H11O4- B1259739 (1S,3R,4S)-3,4-Dihydroxycyclohexane-1-carboxylate

(1S,3R,4S)-3,4-Dihydroxycyclohexane-1-carboxylate

Cat. No. B1259739
M. Wt: 159.16 g/mol
InChI Key: PTPROPUVXIZJPL-HCWXCVPCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylate is conjugate base of (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid. It is a conjugate base of a (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid.

Scientific Research Applications

Overview

The compound "(1S,3R,4S)-3,4-Dihydroxycyclohexane-1-carboxylate" plays a pivotal role in various scientific research areas, particularly in the study of complex molecular structures and reactions. While the direct references to this specific compound in the available literature are limited, exploring the broader context of cyclohexane derivatives and related compounds offers insight into potential applications and the significance of such molecules in scientific research. This analysis will cover the applications found in the synthesis and reactivity studies of similar compounds.

Applications in Environmental Toxicology

A study on the toxicity of crude 4-methylcyclohexanemethanol (MCHM), a related cyclohexane derivative, presents an essential foundation for understanding the environmental and health impacts of industrial solvents. This research emphasizes the low to moderate acute and subchronic oral toxicity of crude MCHM and its constituents, providing a basis for evaluating the safety levels of similar compounds in water sources (Paustenbach et al., 2015).

Hydrogen Storage and Energy

Another area of application is in the field of energy, where organic compounds like cycloalkanes are assessed for their feasibility as hydrogen carriers. The literature review by Bourane et al. (2016) on organic liquid phase hydrogen carriers explores various compounds, including cycloalkanes, for hydrogen storage and delivery, highlighting the importance of such molecules in developing sustainable energy solutions (Bourane et al., 2016).

Chemical Synthesis and Catalysis

Research on the catalytic oxidation of cyclohexene, a compound structurally related to "(1S,3R,4S)-3,4-Dihydroxycyclohexane-1-carboxylate," showcases the synthetic versatility and importance of cyclohexane derivatives in producing industrially significant intermediates. The review by Cao et al. (2018) summarizes advances in selective catalytic oxidation processes, underlining the role of cyclohexane derivatives in the chemical industry (Cao et al., 2018).

Biomolecular Immobilization

The generation of chemically reactive surfaces for biomolecule immobilization is a critical aspect of biomedical engineering and materials science. Siow et al. (2006) review plasma methods for creating polymeric surfaces with reactive groups, facilitating the covalent immobilization of biomolecules for various applications, highlighting the broader implications of functionalized cyclohexane derivatives in biotechnological advancements (Siow et al., 2006).

properties

Product Name

(1S,3R,4S)-3,4-Dihydroxycyclohexane-1-carboxylate

Molecular Formula

C7H11O4-

Molecular Weight

159.16 g/mol

IUPAC Name

(1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C7H12O4/c8-5-2-1-4(7(10)11)3-6(5)9/h4-6,8-9H,1-3H2,(H,10,11)/p-1/t4-,5-,6+/m0/s1

InChI Key

PTPROPUVXIZJPL-HCWXCVPCSA-M

Isomeric SMILES

C1C[C@@H]([C@@H](C[C@H]1C(=O)[O-])O)O

Canonical SMILES

C1CC(C(CC1C(=O)[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.